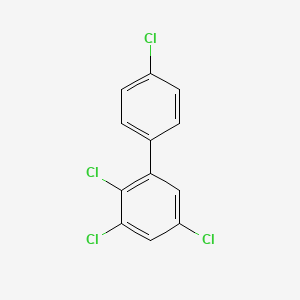

2,3,4',5-Tetrachlorobiphenyl

Übersicht

Beschreibung

2,3,4’,5-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals consisting of two linked benzene rings with chlorine atoms attached. These compounds were widely used in industrial applications due to their chemical stability, non-flammability, and insulating properties. their persistence in the environment and potential health hazards have led to their ban in many countries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,4’,5-Tetrachlorobiphenyl can be synthesized through various methods, including the chlorination of biphenyl or the coupling of chlorinated benzene derivatives. One common method involves the direct chlorination of biphenyl in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to achieve the desired degree of chlorination .

Industrial Production Methods

Industrial production of 2,3,4’,5-Tetrachlorobiphenyl often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the chlorination of biphenyl under controlled conditions, followed by purification steps such as distillation and crystallization to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4’,5-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl structure, often facilitated by microbial action or chemical reductants.

Substitution: Chlorine atoms in the biphenyl structure can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reductive Dechlorination: Common reagents include elemental iron, fatty acids, and specific microbial cultures such as Dehalococcoides.

Oxidation: Oxidizing agents like cytochrome P-450 enzymes are involved in the metabolic oxidation of the compound.

Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute chlorine atoms under basic conditions.

Major Products Formed

Reductive Dechlorination: Products include lower chlorinated biphenyls such as 2,3,5-Trichlorobiphenyl.

Oxidation: Hydroxylated biphenyls and their conjugates.

Substitution: Biphenyl derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Reductive Dechlorination

One of the most significant applications of 2,3,4',5-tetrachlorobiphenyl is in bioremediation efforts aimed at dechlorinating PCBs in contaminated environments. Research has shown that specific anaerobic bacterial cultures can effectively reduce PCB 61 through reductive dechlorination processes.

- Microbial Communities : Studies have identified key bacterial genera such as Dehalococcoides that play a crucial role in the dechlorination of PCB congeners. In one study, anaerobic cultures enriched from various sediments demonstrated the ability to remove doubly flanked chlorines from this compound to produce less chlorinated biphenyls like 2,3,5-CB and 2,4,5-CB .

- Sediment Types : Research has shown effective dechlorination across different sediment types (estuarine, marine, and riverine), indicating the widespread presence and adaptability of PCB-dechlorinating microbial populations in diverse environments .

Bioelectrochemical Systems

Recent advancements have highlighted the use of bioelectrochemical reactors (BERs) for enhancing the dechlorination rates of PCBs like PCB 61. The addition of iron oxides to sediments in BERs has been shown to significantly improve the transformation rates of PCB 61 by promoting the growth of dissimilatory iron-reducing bacteria (DIRB) such as Geobacter and Desulfovibrio .

- Mechanism : The mechanism involves using low-voltage electric fields to stimulate microbial activity that facilitates the reduction of chlorinated compounds. The presence of iron oxides enhances microbial metabolism and accelerates PCB degradation .

Environmental Monitoring

This compound is commonly analyzed in environmental samples to assess PCB contamination levels. Advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are employed for detecting and quantifying PCBs in various matrices including sediments, water bodies, and biological tissues.

- Case Study : In a study focusing on oysters as bioindicators of PCB contamination, GC-MS was used to separate and quantify multiple PCB congeners including PCB 61 . This approach aids in understanding the bioaccumulation patterns and ecological impacts of PCBs.

Stable Isotope Analysis

Stable isotope fractionation studies have been conducted to trace the biodegradation pathways of PCBs like this compound. These studies utilize carbon isotopes to monitor changes during microbial degradation processes.

- Findings : Research indicates that microbial degradation leads to a depletion of isotopes in residual PCB congeners compared to their native forms. This isotopic analysis provides insights into the biogeochemical processes occurring in contaminated environments .

Summary Table of Applications

Wirkmechanismus

2,3,4’,5-Tetrachlorobiphenyl exerts its effects through several mechanisms:

Ligand-Activated Transcriptional Activation: It binds to the aryl hydrocarbon receptor (AhR), leading to the activation of genes involved in xenobiotic metabolism.

Endocrine Disruption: The compound can mimic or interfere with the action of hormones, particularly estrogen, by binding to estrogen receptors.

Oxidative Stress: Metabolic activation of PCBs can generate reactive oxygen species, leading to cellular damage.

Vergleich Mit ähnlichen Verbindungen

2,3,4’,5-Tetrachlorobiphenyl is one of many polychlorinated biphenyls, each with varying degrees of chlorination and different substitution patterns. Similar compounds include:

2,3,4,4’-Tetrachlorobiphenyl: Similar in structure but with different chlorine substitution positions.

2,3’,4’,5-Tetrachlorobiphenyl: Another isomer with a different chlorine arrangement.

2,2’,5,5’-Tetrachlorobiphenyl: Differing in both chlorine positions and biological activity.

The uniqueness of 2,3,4’,5-Tetrachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.

Biologische Aktivität

2,3,4',5-Tetrachlorobiphenyl (TCB) is a member of the polychlorinated biphenyl (PCB) family, characterized by its four chlorine substitutions on the biphenyl structure. This compound has garnered attention due to its significant biological activity and potential health risks associated with environmental exposure.

Chemical Structure and Properties

The molecular formula of 2,3,4',5-TCB is , indicating it consists of two aromatic rings with four chlorine atoms attached at specific positions. The unique chlorine substitution pattern influences its stability, hydrophobicity, and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Chlorine Substitutions | 4 |

| Stability | High |

| Hydrophobicity | Significant |

Interaction with Biological Systems

Research indicates that 2,3,4',5-TCB interacts with various biomolecules, affecting cellular functions. One study found that it inhibits the respiratory chain in rat liver mitochondria, reducing respiration rates by approximately 23% at a concentration of 20 μM. Specifically, it inhibited both cytochrome c-oxidizing and CoQ-oxidizing modules while not affecting CoQ-reducing kinetics . This suggests a detrimental impact on mitochondrial function.

Neurotoxicity

2,3,4',5-TCB has been linked to neurotoxic effects. A case study highlighted its ability to produce adverse outcomes through mechanisms that do not involve the aryl hydrocarbon receptor (AhR), primarily due to its non-planar conformation caused by ortho chlorination . The compound's neurotoxic potential was assessed using various in vitro assays measuring endpoints such as protein kinase C translocation and dopamine uptake alterations.

Environmental Impact and Biodegradation

The environmental persistence of 2,3,4',5-TCB raises concerns about its accumulation in ecosystems. Studies have shown that it can undergo reductive dechlorination in anaerobic environments, facilitated by specific microbial communities such as Dehalococcoides-like populations. These organisms can effectively remove chlorines from TCB under certain conditions .

Table: Summary of Biological Effects

Case Studies

Case Study: Neurotoxic Assessment

A comprehensive study evaluated the neurotoxic effects of various PCB congeners, including 2,3,4',5-TCB. The findings indicated that while some congeners interact with the AhR, others like 2,3,4',5-TCB exhibit neurotoxic properties independent of this pathway. The study employed structure-activity relationship (SAR) models to predict neurotoxic equivalent factors (NEFs) for different congeners .

Case Study: Environmental Fate

Another investigation focused on the degradation pathways of 2,3,4',5-TCB in sediment samples from diverse environments. The results demonstrated that certain microbial communities could effectively degrade TCB under anaerobic conditions. This highlights the potential for bioremediation strategies utilizing these microorganisms to mitigate PCB contamination in affected ecosystems .

Eigenschaften

IUPAC Name |

1,2,5-trichloro-3-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(15)12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITMYAMXIZQCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074223 | |

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-34-7 | |

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4',5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y3KL70VAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.